

Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling

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Compound of Interest

Compound Name: 11-(Bromomethyl)henicosane

Cat. No.: B1496433

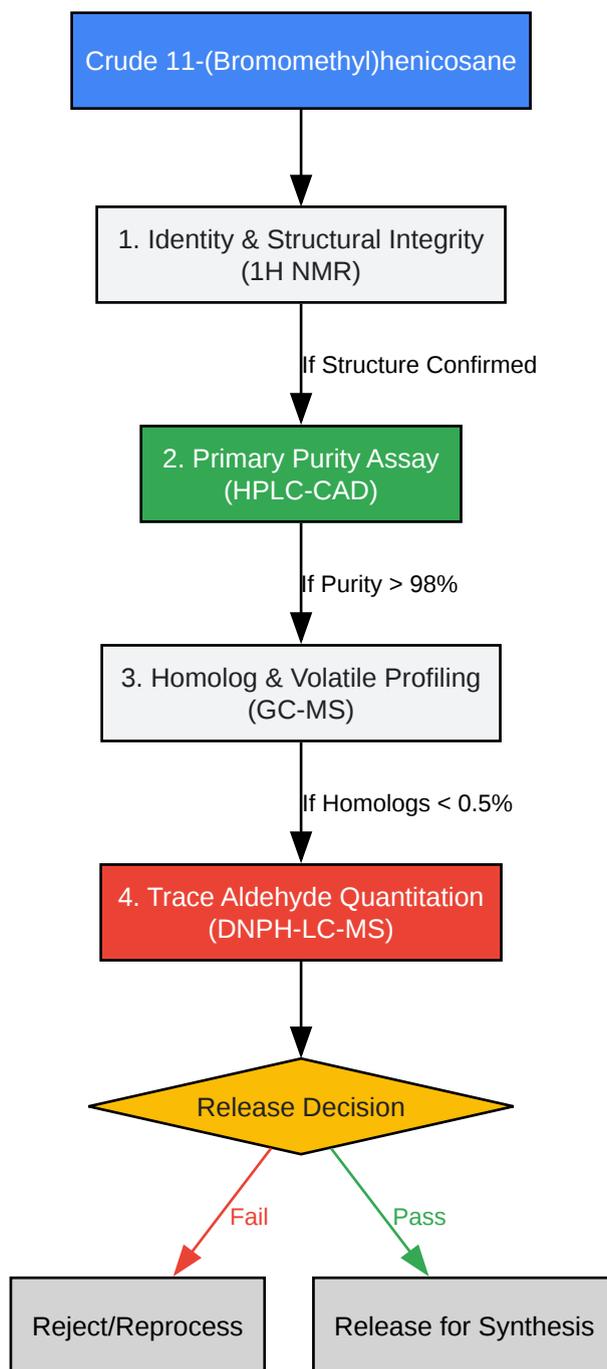
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The synthesis of **11-(Bromomethyl)henicosane** typically involves the bromination of 11-(hydroxymethyl)henicosane. Consequently, the impurity profile is predictable but critical.

Impurity Class	Origin	Risk Impact	Detection Method
Homologs	Impure starting alkanes (C19, C23 chains)	Alters LNP pKa and packing	GC-MS
Residual Alcohol	Unreacted 11-(hydroxymethyl)henicosane	Competes in downstream coupling	HPLC-CAD / NMR
Alkenes	Thermal/Chemical elimination (HBr loss)	Non-functional lipid tail	¹ H-NMR / GC-MS
Aldehydes	Oxidation of precursor alcohol	CRITICAL: Forms covalent adducts with mRNA	DNPH Derivatization + LC-MS
Inorganic Bromide	Residual brominating agent	Ionic strength variation	ICP-MS / Titration

Part 2: Analytical Workflow & Decision Matrix

The following workflow integrates orthogonal methods to ensure no impurity goes undetected.



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Figure 1: Analytical Decision Matrix for **11-(Bromomethyl)henicosane** release testing.

Part 3: Detailed Experimental Protocols

Method 1: Primary Purity by HPLC-CAD

Rationale: Unlike UV detection, which fails due to the lack of chromophores in alkyl bromides, Charged Aerosol Detection (CAD) provides a universal response independent of chemical structure. This method avoids the thermal degradation risks associated with high-temperature GC.

- Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo).
- Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl, 3.5 μm , 4.6 x 150 mm).
- Mobile Phase:
 - A: Methanol (with 10mM Ammonium Acetate to maintain neutral pH).
 - B: Tetrahydrofuran (THF) or Isopropanol.
- Gradient:
 - 0-2 min: 90% A (Equilibration)
 - 2-15 min: Ramp to 100% B (Elute lipophilic bromide)
 - 15-20 min: Hold 100% B
- Flow Rate: 1.0 mL/min.
- Column Temp: 40°C.
- Interpretation: The bromide product will elute as the major peak. The precursor alcohol is more polar and will elute earlier. Integration of peak areas provides % purity.

Method 2: Structural Identity by $^1\text{H-NMR}$

Rationale: NMR is the definitive method to distinguish the product from the starting alcohol and elimination by-products (alkenes).

- Solvent: CDCl_3 (Deuterated Chloroform).
- Key Chemical Shifts (δ ppm):

- 3.40 – 3.50 ppm (Doublet, 2H): Characteristic signal of the -CH₂-Br protons.
- 3.60 – 3.70 ppm (Doublet, 2H): Signal of the residual -CH₂-OH (Starting Material).
- 5.30 – 5.50 ppm (Multiplet): Signal of vinyl protons (Alkene impurity from elimination).
- 0.88 ppm (Triplet): Terminal methyl groups (Reference).
- Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Acquire 16-32 scans.
- Acceptance Criteria: Presence of doublet at ~3.45 ppm. Absence of signals at 3.65 ppm (Alcohol) and 5.4 ppm (Alkene).

Method 3: Trace Aldehyde Analysis (Critical for LNP Safety)

Rationale: Aldehyde impurities in lipid precursors can react with mRNA amines to form adducts, rendering the vaccine inactive. Standard HPLC/GC may miss trace aldehydes.

- Derivatization: Reaction with 2,4-Dinitrophenylhydrazine (DNPH).^[1]
- Protocol:
 - Dissolve 50 mg of sample in Acetonitrile/THF.
 - Add excess DNPH solution (acidified). Incubate at 40°C for 1 hour.
 - Analyze via LC-MS/MS (MRM mode) monitoring the hydrazone derivative.
- Limit: < 50 ppm (0.005%).

Part 4: Scientific Causality & Troubleshooting

- Why HPLC-CAD over GC-FID? While **11-(Bromomethyl)henicosane** can be analyzed by GC, long-chain alkyl halides are prone to thermal dehydrohalogenation (elimination of HBr) inside the hot injection port (>250°C). This creates "ghost" alkene peaks that are artifacts of the analysis, not the sample. HPLC-CAD runs at low temperatures, preserving the native species.

- Why Phenyl-Hexyl Columns? Long alkyl chains (C21) can fold or aggregate in pure C18 environments. Phenyl-hexyl phases provide pi-pi interactions that can offer better selectivity for the polarizable bromine atom against the hydrocarbon background.

References

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Sources

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